Introduction: The Strategic Importance of 1H-Tetrazole-5-carboxylic Acid in Modern Chemistry
Introduction: The Strategic Importance of 1H-Tetrazole-5-carboxylic Acid in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 1H-Tetrazole-5-carboxylic Acid
1H-Tetrazole-5-carboxylic acid and its derivatives represent a cornerstone in contemporary medicinal chemistry and materials science. The core value of this heterocyclic compound lies in its function as a bioisostere—a molecular mimic—for the carboxylic acid group.[1][2][3][4] This mimicry is not merely structural but also functional, with the tetrazole ring offering a similar pKa to a carboxylic acid, allowing it to engage in crucial ionic interactions with biological targets.[5][6][7] However, its advantages extend further; the tetrazole moiety often imparts superior metabolic stability and increased lipophilicity compared to its carboxylate counterpart, properties that are highly desirable in drug development to enhance pharmacokinetic profiles.[1][2][8]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis, core chemical properties, reactivity, and analytical profile of 1H-Tetrazole-5-carboxylic acid. By explaining the causality behind its chemical behavior and grounding the information in established protocols, this document serves as a practical resource for harnessing the full potential of this versatile molecule.
Physicochemical and Spectroscopic Profile
A foundational understanding of 1H-Tetrazole-5-carboxylic acid begins with its fundamental physicochemical and spectroscopic characteristics. These properties are crucial for its identification, purification, and application in further synthetic work.
Core Physicochemical Data
The essential properties of 1H-Tetrazole-5-carboxylic acid are summarized below. The acidity (pKa) is particularly noteworthy, as its similarity to that of many carboxylic acids is the primary reason for its use as a bioisostere.[5][6]
| Property | Value | Source |
| Molecular Formula | C₂H₂N₄O₂ | [9] |
| Molecular Weight | 114.06 g/mol | [9] |
| Appearance | White to light-yellow crystalline powder | [10] |
| Melting Point | Decomposes above 155-157°C (for parent 1H-tetrazole) | [10] |
| Solubility | Soluble in water (47 g/L at 25°C) and polar organic solvents | [9] |
| pKa | ~2.8 - 4.9 (Varies, comparable to carboxylic acids) | [5][11] |
Spectroscopic Signature
The structural identity of 1H-Tetrazole-5-carboxylic acid is unequivocally confirmed through a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a carboxylic acid dimer.[12] A strong, sharp peak for the C=O (carbonyl) stretch typically appears around 1700-1725 cm⁻¹.[13] Additionally, characteristic peaks for the tetrazole ring, including N=N and C=N stretching vibrations, are observed in the 900-1600 cm⁻¹ range.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : In a solvent like DMSO-d₆, the most distinct signal is a broad singlet at a significantly downfield chemical shift (often >10 ppm) corresponding to the highly acidic carboxylic acid proton. The N-H proton of the tetrazole ring also appears as a broad signal, typically in the 15-17 ppm range for related 5-substituted-1H-tetrazoles.[15][16]
-
¹³C NMR : The spectrum will be characterized by two key signals: one for the carboxylic acid carbonyl carbon (typically ~160-170 ppm) and another for the C5 carbon of the tetrazole ring (around 155 ppm).[16][17]
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) is commonly used for analysis. A key fragmentation pathway for 5-substituted tetrazoles in negative ion mode is the loss of a neutral nitrogen molecule (N₂).[18] In positive ion mode, fragmentation often involves the elimination of hydrazoic acid (HN₃).[18]
Synthesis of 1H-Tetrazole-5-carboxylic Acid and its Esters
The most prevalent and industrially scalable method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[19][20] This approach is valued for its reliability and the accessibility of starting materials.
Synthesis Pathway Overview
The general transformation involves the reaction of an appropriate cyanoformate ester with an azide salt, followed by hydrolysis to yield the target carboxylic acid.
Caption: General synthesis of 1H-Tetrazole-5-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 1H-tetrazole-5-carboxylate
This protocol describes the formation of the ethyl ester, a common precursor to the carboxylic acid. The use of an acid source like ammonium chloride or acetic acid is critical to generate hydrazoic acid (HN₃) in situ, which is the active azide species in the cycloaddition.
Materials:
-
Ethyl cyanoformate
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl cyanoformate (1 equivalent) in DMF.
-
Addition of Reagents : Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Caution : Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).[21][22] Hydrazoic acid, generated in situ, is volatile and explosive. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Heating : Heat the reaction mixture to 80-120°C and stir for 12-24 hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 1H-tetrazole-5-carboxylate.
-
Purification : The crude product can be purified by recrystallization or column chromatography to obtain the final product.
Hydrolysis to 1H-Tetrazole-5-carboxylic acid : The resulting ester can be readily hydrolyzed to the carboxylic acid by refluxing with an aqueous acid (e.g., HCl) or a base (e.g., KOH followed by acidic workup).[13][23]
Core Chemical Reactivity
The reactivity of 1H-Tetrazole-5-carboxylic acid is dominated by the interplay between the acidic carboxylic acid group and the stable heterocyclic tetrazole ring.
Caption: Key reactions of 1H-Tetrazole-5-carboxylic acid.
-
Acidity and Salt Formation : As an acid, it readily reacts with bases to form the corresponding carboxylate salt. This is the basis of its ability to form ionic bonds in biological systems.
-
Esterification : The carboxylic acid group can be converted to an ester under standard conditions, such as Fischer esterification (refluxing with an alcohol in the presence of a strong acid catalyst). This is often done to create prodrugs that can improve oral bioavailability.[1]
-
Amide Formation : The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and subsequently reacted with amines to form amides. This reaction is fundamental in peptide chemistry and the synthesis of complex drug molecules.
-
Decarboxylation : A significant reaction of this molecule is its thermal decarboxylation. Upon heating, 1H-Tetrazole-5-carboxylic acid can lose carbon dioxide to yield the parent 1H-Tetrazole.[24] This reaction highlights the relative instability of the carboxyl group on the electron-deficient tetrazole ring under certain conditions and is a key consideration in its handling and storage.
Applications in Drug Development and Medicinal Chemistry
The primary application of 1H-Tetrazole-5-carboxylic acid is as a surrogate for the carboxylic acid moiety in drug design.[3][4]
-
Bioisosterism in Action : The tetrazole group has a pKa and steric profile similar to a carboxylic acid, allowing it to maintain or sometimes enhance binding affinity to target receptors.[5][6] A classic example is in the development of angiotensin II receptor antagonists (sartans) like Losartan, where a tetrazole ring replaced a carboxylic acid to improve the drug's properties.[3]
-
Improved Metabolic Stability : Carboxylic acids are often susceptible to metabolic transformations in the body. The tetrazole ring is generally more resistant to such metabolic degradation, which can lead to a longer duration of action for the drug.[1][2]
-
Enhanced Pharmacokinetics : Replacing a carboxylate with a tetrazole can increase a molecule's lipophilicity. This can improve its ability to cross cell membranes, potentially leading to better absorption and distribution in the body.[2]
Safety and Handling
While 1H-Tetrazole-5-carboxylic acid itself is a stable solid, its handling requires adherence to standard laboratory safety practices. The parent 1H-tetrazole is known to be explosive under conditions of shock or heat, and this potential hazard should be respected, especially in reactions that might lead to its formation (e.g., decarboxylation).[10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21][25]
-
Handling : Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[22][25] Avoid contact with skin and eyes.[21][22]
-
Storage : Store in a tightly closed container in a cool, dry place.[21]
-
Incompatibilities : Avoid strong oxidizing agents.[21]
Conclusion
1H-Tetrazole-5-carboxylic acid is more than just a simple heterocyclic compound; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of carboxylic acid-like acidity, enhanced metabolic stability, and favorable pharmacokinetic contributions makes it an invaluable building block for the design of modern therapeutics. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for any scientist looking to leverage its powerful capabilities in research and development.
References
- 1H-Tetrazole-5-carboxylic acid ethyl ester,sodium salt - SAFETY DATA SHEET. (n.d.).
- Jadhav, S. D., et al. (2019). Novel two step synthesis of bis/Mono 1-aryl-1H-tetrazole-5-carboxylic acid. Taylor & Francis Online.
- 1H-Tetrazole-5-carboxylic acid ethyl ester,sodium salt - SAFETY DATA SHEET. (2024).
- Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry.
- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health (NIH).
- 1H-Tetrazolyl-5-Carboxylic acid ethyl ester. (2024). ChemBK.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry.
- 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. (n.d.). ECHEMI.
- Tetrazoles as carboxylic acid bioisosteres in drug discovery. (n.d.). ResearchGate.
- Yadav, V., et al. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
- 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. (2025). ResearchGate.
- 1H‑tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids. (2021). American Chemical Society.
- MSDS of Ethyl 1H-tetrazole-5-carboxylate. (2017).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).
- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme Chemistry.
- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry.
- Three Coordination Polymers Based on 1H-Tetrazole (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties. (n.d.). ACS Publications.
- Synthesis and Acidity of 5-(m-Terphenyl-2′-yl)-1H-tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids. (2021). ACS Publications.
- Synthesis of ethyl tetrazole-5-carboxylate. (n.d.). PrepChem.com.
- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI.
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal.
- 1H-Tetrazole-5-carboxylic acid. (n.d.). chemBlink.
- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (2014). Growing Science.
- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. growingscience.com [growingscience.com]
- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 9. CAS # 75773-99-8, 1H-Tetrazole-5-carboxylic acid, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]
- 10. echemi.com [echemi.com]
- 11. chembk.com [chembk.com]
- 12. echemi.com [echemi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. growingscience.com [growingscience.com]
- 18. lifesciencesite.com [lifesciencesite.com]
- 19. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.dk [fishersci.dk]
- 23. prepchem.com [prepchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. capotchem.cn [capotchem.cn]
